

I-OMe-Tyrphostin AG 538 solubility and preparation

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

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Technical Support Center: I-OMe-Tyrphostin AG 538

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of **I-OMe-Tyrphostin AG 538**.

Frequently Asked Questions (FAQs)

Q1: What is I-OMe-Tyrphostin AG 538?

A1: **I-OMe-Tyrphostin AG 538** is a specific, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α) with an IC50 of 1 μ M.[1] This compound is frequently used in cell signaling research to study the IGF-1R pathway and its role in cellular processes such as proliferation and survival.

Q2: What is the primary mechanism of action of I-OMe-Tyrphostin AG 538?

A2: **I-OMe-Tyrphostin AG 538** acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding site of the receptor's kinase domain, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as the PI3K/Akt and MAPK/Erk pathways.



Q3: What are the main downstream effects of I-OMe-Tyrphostin AG 538 treatment?

A3: By inhibiting IGF-1R, **I-OMe-Tyrphostin AG 538** blocks the phosphorylation and activation of key downstream signaling proteins, including Akt and Erk.[1] This can lead to the inhibition of cell growth, proliferation, and survival. It has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1]

Q4: How should **I-OMe-Tyrphostin AG 538** be stored?

A4: **I-OMe-Tyrphostin AG 538** solid should be stored at -20°C.[2] Stock solutions are typically stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. [1]

Solubility and Preparation

Proper dissolution and preparation of **I-OMe-Tyrphostin AG 538** are critical for experimental success. This section provides detailed information on its solubility in various solvents and protocols for preparing stock and working solutions.

Solubility Data

The solubility of **I-OMe-Tyrphostin AG 538** varies significantly across different solvents. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.

Solvent	Solubility	Source
DMSO	≥10 mg/mL to 50 mg/mL	[2][3]
Ethanol	Data not available (expected to be sparingly soluble)	
Water	Poorly soluble	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.



Materials:

- I-OMe-Tyrphostin AG 538 (Molecular Weight: 437.19 g/mol)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh out the desired amount of I-OMe-Tyrphostin AG 538 powder.
 For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg.
- Dissolution: Add the appropriate volume of DMSO to the powder.
- Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[1]
- Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies

Due to its poor aqueous solubility, preparing **I-OMe-Tyrphostin AG 538** for in vivo experiments requires the use of co-solvents. The following protocol is adapted from MedChemExpress.[1]

Materials:

- I-OMe-Tyrphostin AG 538 DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)



· Sterile tubes

Procedure:

- Initial Dilution: In a sterile tube, add 100 μ L of a 25 mg/mL **I-OMe-Tyrphostin AG 538** DMSO stock solution to 400 μ L of PEG300.
- · Mixing: Mix thoroughly by vortexing.
- Addition of Surfactant: Add 50 μL of Tween-80 and mix again until the solution is clear.
- Final Dilution: Add 450 μ L of saline to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
- Final Solution Composition: The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Troubleshooting Guide



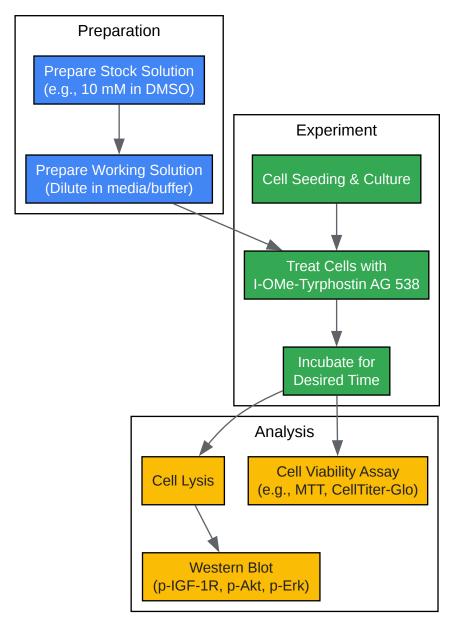
Issue	Possible Cause	Recommended Solution
Precipitation in stock solution during storage	The concentration is too high for the storage temperature.	Gently warm the solution and vortex or sonicate to redissolve. Consider preparing a slightly lower concentration stock solution.
Incomplete dissolution in DMSO	Insufficient mixing or low- quality solvent.	Continue vortexing or sonicate the solution. Ensure the use of anhydrous, high-purity DMSO.
Precipitation when diluting stock solution in aqueous buffer	The compound is poorly soluble in aqueous solutions.	Increase the percentage of DMSO in the final working solution (if tolerated by the experimental system). Alternatively, use a formulation with co-solvents as described in Protocol 2.
Loss of compound activity	Repeated freeze-thaw cycles or improper storage.	Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at the recommended temperature (-20°C or -80°C).

Visualizing Experimental Design and Mechanism of Action

To aid in experimental planning and understanding the compound's mechanism, the following diagrams illustrate a typical workflow and the targeted signaling pathway.



Experimental Workflow for I-OMe-Tyrphostin AG 538



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Caption: A typical experimental workflow for using I-OMe-Tyrphostin AG 538.



I-OMe-Tyrphostin IGF-1 AG 538 Inhibits Binds (ATP-competitive) IGF-1R Activates Activates PI3K Ras Activates Raf Akt **MEK** Erk Cell Proliferation & Survival

IGF-1R Signaling Pathway Inhibition by I-OMe-Tyrphostin AG 538

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